molecular formula C27H25BrN2O3 B1682428 ジカウイルス阻害剤 K22 CAS No. 2141978-86-9

ジカウイルス阻害剤 K22

カタログ番号: B1682428
CAS番号: 2141978-86-9
分子量: 505.4 g/mol
InChIキー: CMBUSPXASRNJHI-CLCOLTQESA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

科学的研究の応用

K22 has a wide range of scientific research applications:

作用機序

K22は、膜結合型ウイルスRNA合成を標的とすることで抗ウイルス効果を発揮します。これは、コロナウイルス複製に不可欠な二重膜小胞(DMVs)の形成を阻害します。 K22抵抗性ウイルスは、ウイルス複製複合体の構成要素である非構造タンパク質6(nsp6)に置換を含んでおり、K22がこのタンパク質を特異的に標的とすることを示しています . この阻害は、ウイルスRNA合成とウイルス力価の有意な減少につながります .

類似化合物の比較

K22は、さまざまなコロナウイルスに対する広域スペクトル抗ウイルス活性において独特です。類似の化合物には次のようなものがあります。

K22は、膜結合型ウイルスRNA合成の特異的な標的化と、幅広いコロナウイルスに対する効果の高さで際立っています .

生化学分析

Biochemical Properties

ZIKV inhibitor K22 interacts with several enzymes and proteins within the host cell. It targets the replication of the viral RNA, which occurs in close association with reorganized intracellular host cell membrane compartments . This interaction disrupts the replication process, thereby exerting its antiviral effect .

Cellular Effects

ZIKV inhibitor K22 has a significant impact on various types of cells and cellular processes. It influences cell function by disrupting the replication of the viral RNA, which is a critical step in the viral life cycle . This disruption affects cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of ZIKV inhibitor K22 involves binding interactions with biomolecules and changes in gene expression. It targets the membrane-bound viral RNA replication, thereby inhibiting the replication of the virus . This action likely involves binding interactions with the viral RNA or associated proteins, leading to the inhibition of enzyme activity necessary for viral replication .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of ZIKV inhibitor K22 change over time. Time-of-addition experiments have revealed that K22 acts during a post-entry phase of the ZIKV life cycle . Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently limited.

Metabolic Pathways

ZIKV inhibitor K22 is involved in the metabolic pathways of the host cell, particularly those associated with viral RNA replication

Transport and Distribution

It is likely that it interacts with certain transporters or binding proteins, given its ability to target intracellular viral RNA replication .

Subcellular Localization

The subcellular localization of ZIKV inhibitor K22 is likely associated with the sites of viral RNA replication within the host cell . These sites are typically reorganized intracellular host cell membrane compartments

準備方法

合成経路と反応条件

K22の合成は、コア構造の調製から始まり、官能基修飾が続く複数の段階を伴います。主な手順は次のとおりです。

工業生産方法

K22の工業生産は、同様の合成経路に従いますが、より大規模に行われます。このプロセスには、高収率と高純度を確保するための反応条件の最適化が含まれます。 連続フロー合成や自動反応器などの技術が、効率性とスケーラビリティを向上させるために採用されています .

化学反応の分析

反応の種類

K22は、次のようなさまざまな化学反応を起こします。

一般的な試薬と条件

生成される主要な生成物

これらの反応から生成される主な生成物には、官能基が修飾されたK22のさまざまな誘導体が含まれ、これらはさらに抗ウイルス活性を強化するために研究することができます .

科学研究への応用

K22は、幅広い科学研究への応用があります。

類似化合物との比較

K22 is unique in its broad-spectrum antiviral activity against various coronaviruses. Similar compounds include:

K22 stands out due to its specific targeting of membrane-bound viral RNA synthesis and its efficacy against a wide range of coronaviruses .

生物活性

ZIKV inhibitor K22 has emerged as a significant compound in the fight against Zika virus (ZIKV) and other members of the Flaviviridae family. This article delves into its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Overview of ZIKV Inhibitor K22

K22 is a small-molecule inhibitor that demonstrates potent antiviral activity against ZIKV and other related viruses. Its chemical structure is identified as N-(3-(4-(4-Bromophenyl)-4-hydroxypiperidin-1-yl)-3-oxo-1-phenylprop-1-en-2-yl)benzamide, which targets viral replication mechanisms within host cells. The compound has shown efficacy in inhibiting viral RNA replication, making it a promising candidate for further development as an antiviral agent.

K22 primarily exerts its antiviral effects during the post-entry phase of the ZIKV life cycle. Research indicates that K22 interferes with the replication of viral RNA by disrupting the organization of intracellular membrane compartments that are crucial for viral replication.

Key Mechanistic Insights:

  • Targeting Viral Replication : K22 disrupts the replication process by affecting the ubiquitination and degradation pathways of nonstructural proteins NS1 and NS3, which are essential for ZIKV's life cycle .
  • Dose-Dependent Inhibition : The compound exhibits a dose-dependent inhibition of ZIKV, with IC50 values reported at 2.1 μM, indicating significant antiviral activity even at low concentrations .

Efficacy Against ZIKV

A study conducted by García-Nicolás et al. demonstrated that K22 significantly reduces ZIKV infectivity when administered post-infection. The results showed a marked decrease in intracellular levels of viral proteins, confirming its effectiveness in inhibiting viral replication .

Table 1: Inhibitory Concentrations (IC50) of K22 Against ZIKV

Time Post-Infection (h)IC50 (μM)Viral Titer Reduction
242.51-2 orders of magnitude
482.1Up to 4 orders of magnitude

Ultrastructural Changes

Ultrastructural analysis using electron microscopy revealed that K22-treated cells exhibited severe alterations in ZIKV-induced intracellular replication compartments, further supporting its role in disrupting viral life cycle processes .

Combination Therapy

The potential for combination therapy using K22 with other antiviral agents like ribavirin (RBV) or interferon alpha (IFN-α) was explored. The study found that these combinations enhanced the antiviral effects compared to single-agent treatments, suggesting a synergistic approach to treating ZIKV infections .

特性

IUPAC Name

N-[(Z)-3-[4-(4-bromophenyl)-4-hydroxypiperidin-1-yl]-3-oxo-1-phenylprop-1-en-2-yl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H25BrN2O3/c28-23-13-11-22(12-14-23)27(33)15-17-30(18-16-27)26(32)24(19-20-7-3-1-4-8-20)29-25(31)21-9-5-2-6-10-21/h1-14,19,33H,15-18H2,(H,29,31)/b24-19-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMBUSPXASRNJHI-CLCOLTQESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1(C2=CC=C(C=C2)Br)O)C(=O)C(=CC3=CC=CC=C3)NC(=O)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(CCC1(C2=CC=C(C=C2)Br)O)C(=O)/C(=C/C3=CC=CC=C3)/NC(=O)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H25BrN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

505.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
ZIKV inhibitor K22
Reactant of Route 2
ZIKV inhibitor K22
Reactant of Route 3
ZIKV inhibitor K22
Reactant of Route 4
Reactant of Route 4
ZIKV inhibitor K22
Reactant of Route 5
ZIKV inhibitor K22
Reactant of Route 6
Reactant of Route 6
ZIKV inhibitor K22

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。